N-{1-[4-ethyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide
Overview
Description
The compound “N-{1-[4-ethyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including an amide, a thioether, and a 1,2,4-triazole ring . These functional groups would likely contribute to the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the amide could impact its solubility, while the aromatic ring could contribute to its stability.Scientific Research Applications
Synthesis and Pharmacological Study
Research on related Mannich bases containing ibuprofen moiety highlighted the synthesis of novel compounds through aminomethylation, leading to promising anti-inflammatory and analgesic agents. This study provides insights into the methodology for synthesizing compounds with potential pharmacological applications (K. V. Sujith et al., 2009).
Material Science Applications
A study on the synthesis and characterization of novel aromatic polyimides from new diamines demonstrates the versatility of similar compounds in creating materials with desirable thermal and solubility properties. These materials show potential in various applications, including coatings, films, and advanced composite materials (M. Butt et al., 2005).
Antimicrobial Screening
Derivatives incorporating the thiazole ring have been synthesized and screened for antimicrobial activity. This research reveals the potential of similar compounds in developing new antimicrobial agents, highlighting their efficacy against both bacterial and fungal infections (N. Desai et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[1-[4-ethyl-5-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]-2-methylpropyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O2S/c1-6-31-24(23(17(2)3)28-25(33)21-14-12-18(4)13-15-21)29-30-26(31)34-16-22(32)27-19(5)20-10-8-7-9-11-20/h7-15,17,19,23H,6,16H2,1-5H3,(H,27,32)(H,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWATFYRKYSFME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC(C)C2=CC=CC=C2)C(C(C)C)NC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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